2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate (CAS 93892-56-9) is a highly sterically hindered, functionalized norbornene derivative utilized primarily as a specialty monomer for Ring-Opening Metathesis Polymerization (ROMP) and as a robust precursor for advanced cyclic olefin copolymers (COPs). Characterized by its 3-methylnorbornene core and a bulky, branched 2-methylbutyl acetate side chain, this compound bridges the gap between hydrocarbon-based thermal stability and polar functional group processability [1]. In industrial procurement, it is selected over simpler norbornenes to engineer polymers that require a strict combination of high glass transition temperature (Tg), optical transparency, and solubility in fab-compatible polar solvents like PGMEA.
Substituting this specific branched acetate monomer with simpler, commercially abundant analogs—such as 5-norbornene-2-methyl acetate (NMA) or unfunctionalized 5-hexylnorbornene—results in critical failures during downstream polymer processing and application [1]. Simpler ester derivatives lack the necessary steric bulk to restrict polymer backbone mobility, leading to significantly lower thermal stability (Tg) that disqualifies them from high-temperature optoelectronic applications. Conversely, unfunctionalized alkyl norbornenes yield highly hydrophobic polymers that exhibit poor solubility in industry-standard polar casting solvents and suffer from inadequate adhesion to inorganic substrates. The precise asymmetric bulk of the 2-methylbutyl acetate group is non-interchangeable for workflows requiring both thermal rigidity and polar processability.
The incorporation of the bulky 3-methylnorbornene core and the branched 2-methylbutyl acetate side chain significantly restricts the conformational mobility of the resulting polymer backbone. When polymerized via standard ruthenium-catalyzed ROMP, this monomer yields a cyclic olefin polymer with a glass transition temperature (Tg) of approximately 185 °C, compared to only 110 °C for polymers derived from the less hindered 5-norbornene-2-methyl acetate (NMA) [1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | ~185 °C |
| Comparator Or Baseline | Poly(5-norbornene-2-methyl acetate) at ~110 °C |
| Quantified Difference | +75 °C increase in Tg |
| Conditions | Standard Ruthenium-catalyzed ROMP, DSC analysis at 10 °C/min |
Enables the procurement of a monomer capable of producing optical films that withstand high-temperature microelectronic packaging and reflow soldering processes.
Unlike purely aliphatic norbornene derivatives, the acetate functionality in this compound ensures high compatibility with polar industrial solvents. Polymers derived from this monomer exhibit solubility exceeding 30 wt% in propylene glycol methyl ether acetate (PGMEA) at 25 °C, whereas unfunctionalized analogs like poly(5-hexylnorbornene) show less than 5 wt% solubility in the same solvent, necessitating the use of less desirable aromatic hydrocarbons [1].
| Evidence Dimension | Solubility in PGMEA |
| Target Compound Data | >30 wt% at 25 °C |
| Comparator Or Baseline | Poly(5-hexylnorbornene) at <5 wt% |
| Quantified Difference | >6-fold increase in polar solvent solubility |
| Conditions | 25 °C, standard PGMEA casting solvent |
Allows direct drop-in compatibility with existing semiconductor spin-coating workflows without the need to transition to toxic or non-standard solvent systems.
The asymmetric, branched nature of the 2-methylbutyl acetate group disrupts regular polymer chain packing, which is critical for minimizing optical anisotropy. Films cast from ROMP polymers of this specific monomer demonstrate an out-of-plane birefringence (Δn) of less than 0.002, representing a 75% reduction compared to the ~0.008 Δn observed in films made from simpler norbornene acetate monomers [1].
| Evidence Dimension | Out-of-plane birefringence (Δn) |
| Target Compound Data | <0.002 Δn |
| Comparator Or Baseline | Standard norbornene acetate polymers at ~0.008 Δn |
| Quantified Difference | 75% reduction in birefringence |
| Conditions | Spin-cast films, 50 μm thickness, 589 nm wavelength |
Critical for the procurement of materials destined for high-end display applications, such as OLED encapsulation and AR/VR lenses, where optical isotropy is mandatory.
As an acetate ester, this compound serves as a highly stable, distillable precursor for the corresponding complex secondary alcohol. Direct synthesis and storage of the free alcohol (2-methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butan-1-ol) is prone to gradual oxidation and retro-Diels-Alder degradation over time. The acetate protection allows for long-term storage and quantitative hydrolysis (>98% yield) to the alcohol immediately prior to downstream functionalization [1].
| Evidence Dimension | Storage stability and hydrolysis yield |
| Target Compound Data | >98% recovery of free alcohol upon controlled hydrolysis |
| Comparator Or Baseline | Direct storage of the free alcohol (prone to degradation) |
| Quantified Difference | Significant extension of shelf-life with near-quantitative deprotection |
| Conditions | Mild basic hydrolysis (e.g., K2CO3/MeOH) after 6+ months of storage |
Reduces procurement waste and ensures batch-to-batch reproducibility by providing a chemically stable intermediate that resists degradation during transit and storage.
Directly leveraging the +75 °C increase in polymer Tg and the 75% reduction in birefringence (as detailed in Section 3), this monomer is the optimal choice for synthesizing cyclic olefin copolymers used in augmented and virtual reality lenses. The resulting polymers maintain optical isotropy and dimensional stability under the thermal stress of device operation [1].
Because polymers derived from this monomer exhibit >30 wt% solubility in PGMEA, it is highly suited for formulating spin-on dielectric coatings. Buyers can integrate this material into existing fab workflows without switching to non-polar solvents, ensuring excellent processability and adhesion to silicon substrates [2].
Taking advantage of its stability as an acetate-protected intermediate, this compound is an excellent precursor for synthesizing custom acid-labile photoresist monomers. The quantitative hydrolysis to the free alcohol allows researchers to cleanly append specific functional groups (e.g., fluorinated ethers or specialized esters) immediately prior to final monomer formulation [3].